1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its unique combination of functional groups, including chloro, nitro, and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution with a nucleophile under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reducing agents like hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH_3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the chloro groups.
Scientific Research Applications
1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
1-Chloro-4-nitrobenzene: Shares the nitro and chloro groups but lacks the phenoxy and trifluoromethyl groups.
4-Chlorophenoxyacetic acid: Contains the phenoxy group but differs in the presence of the acetic acid moiety.
2,4-Dichlorophenoxyacetic acid: Similar phenoxy structure with two chloro groups but lacks the nitro and trifluoromethyl groups.
Uniqueness: 1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO3/c14-7-1-3-8(4-2-7)22-12-6-10(15)9(13(16,17)18)5-11(12)19(20)21/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZVDMPTDTBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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